

Introduction: The Strategic Role of Intermediates in Advanced Drug Synthesis

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Compound of Interest

Compound Name: 4-Fluorobenzaldehyde oxime

CAS No.: 459-23-4

Cat. No.: B1588610

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Poly (ADP-ribose) polymerase (PARP) inhibitors represent a significant breakthrough in targeted cancer therapy, particularly for cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those harboring BRCA1 or BRCA2 mutations.[1][2][3] These drugs exploit a concept known as "synthetic lethality," where the inhibition of a secondary DNA repair pathway (facilitated by PARP) becomes selectively lethal to cancer cells that already have a primary repair pathway defect.[2][4] The synthesis of complex molecules like the PARP inhibitor Olaparib is a multi-step process that relies on the efficient and high-purity preparation of key chemical building blocks, or intermediates.[5]

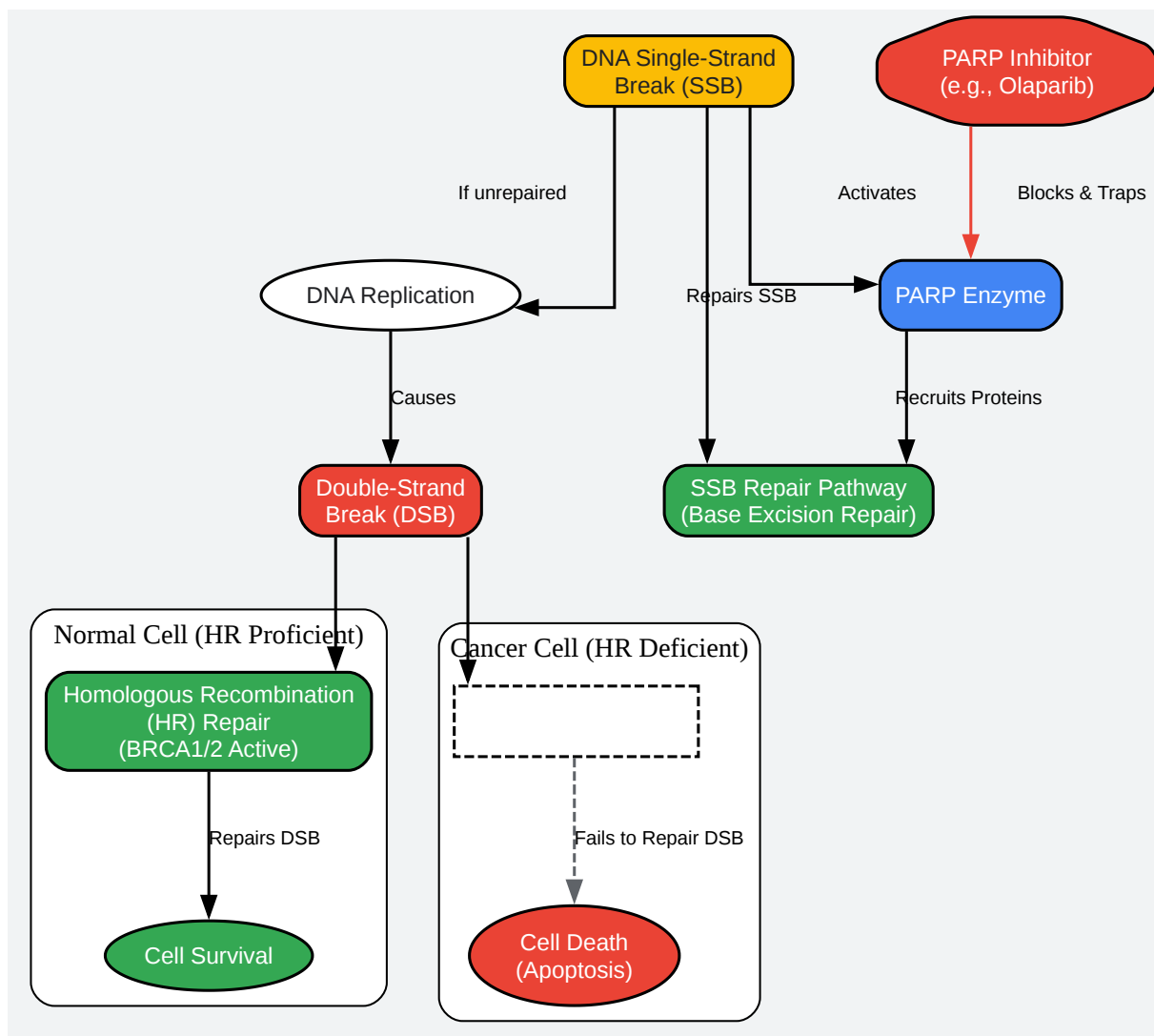
Among these, 4-Fluorobenzaldehyde and its derivative, **4-Fluorobenzaldehyde oxime**, serve as a critical starting point for constructing the core scaffolds of several PARP inhibitors.[6][7][8] The presence of a fluorine atom at the para-position is a strategic choice, enhancing the molecule's stability and modulating its electronic properties, which can be crucial for subsequent reactions like nucleophilic aromatic substitution (SNAr) often employed in building the final drug molecule.[6][9] This guide provides a detailed examination of **4-Fluorobenzaldehyde oxime**, offering comprehensive protocols for its synthesis and its conversion into further intermediates, tailored for researchers and professionals in drug development.

Section 1: The Mechanism of PARP Inhibition and Synthetic Lethality

To appreciate the significance of **4-Fluorobenzaldehyde oxime**, one must first understand the therapeutic target. PARP enzymes, particularly PARP-1, are essential cellular proteins that act as DNA damage sensors.^[10] When a single-strand break (SSB) in DNA occurs, PARP-1 binds to the damaged site and synthesizes chains of poly (ADP-ribose) (PAR), which act as a signal to recruit other DNA repair proteins.^[11]

In a healthy cell, if SSBs are not repaired, they can lead to more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are typically repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.^[12]

Cancer cells with BRCA1/2 mutations have a deficient HR pathway. They become heavily reliant on the PARP-mediated SSB repair pathway for survival. By introducing a PARP inhibitor, SSBs accumulate, leading to the formation of DSBs that the cancer cell cannot repair, ultimately triggering cell death.^[2] This selective killing of cancer cells while sparing healthy cells (which have a functional HR pathway) is the essence of synthetic lethality.^{[2][3][4]}



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Caption: The mechanism of synthetic lethality via PARP inhibition.

Section 2: Synthesis and Characterization of 4-Fluorobenzaldehyde Oxime

4-Fluorobenzaldehyde oxime is a white amorphous solid synthesized via the condensation of 4-fluorobenzaldehyde with hydroxylamine.[9] This reaction is a cornerstone of aldehyde and ketone chemistry, proceeding through a nucleophilic addition followed by dehydration to form the characteristic C=N-OH oxime group.[9]

Physicochemical Properties

A summary of the key properties of **4-Fluorobenzaldehyde oxime** is presented below for quick reference.

Property	Value	Reference(s)
CAS Number	459-23-4	[7][13]
Molecular Formula	C ₇ H ₆ FNO	[7][9][14]
Molecular Weight	139.13 g/mol	[7][14]
Appearance	White to light yellow crystalline powder	[15]
Melting Point	82-85 °C	[7][13][16]
Boiling Point	194.9 °C at 760 mmHg	[7][16]
Purity (Typical)	≥95% (HPLC)	[9][17]

Protocol 1: Synthesis of 4-Fluorobenzaldehyde Oxime

This protocol details the standard laboratory synthesis from 4-fluorobenzaldehyde and hydroxylamine hydrochloride. The base (sodium hydroxide) is crucial for neutralizing the hydrochloride salt, thereby liberating the free hydroxylamine nucleophile needed to attack the aldehyde's carbonyl carbon.[18]

Materials and Reagents

Reagent	Formula	M.W. (g/mol)	Amount (10g scale)	Equivalents
4-Fluorobenzaldehyde	C ₇ H ₅ FO	124.11	10.0 g	1.0
Hydroxylamine HCl	NH ₂ OH·HCl	69.49	8.4 g	1.5
Sodium Hydroxide	NaOH	40.00	4.8 g	1.5
Methanol (MeOH)	CH ₃ OH	32.04	100 mL	-
Deionized Water	H ₂ O	18.02	50 mL	-
Hydrochloric Acid (2M)	HCl	36.46	As needed	-

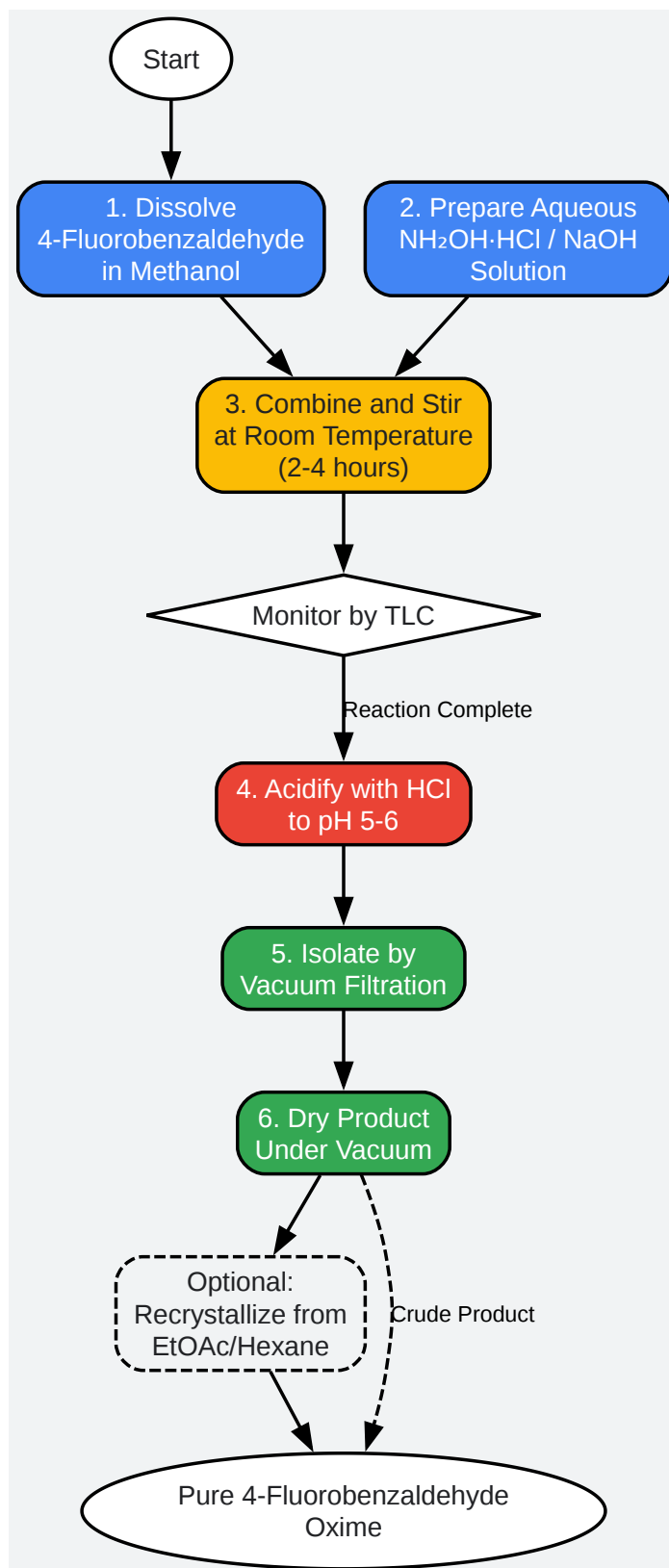
Step-by-Step Procedure

- **Dissolution:** In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-fluorobenzaldehyde in 100 mL of methanol. Stir until the solution is homogeneous.
- **Reagent Preparation:** In a separate beaker, prepare a solution by dissolving 8.4 g of hydroxylamine hydrochloride and 4.8 g of sodium hydroxide in 50 mL of deionized water. Stir until all solids have dissolved. Note: This solution can warm up; allow it to cool to room temperature before proceeding.
- **Reaction:** Slowly add the aqueous hydroxylamine/NaOH solution to the methanolic solution of 4-fluorobenzaldehyde over 10-15 minutes.
- **Incubation:** Stir the resulting mixture at room temperature (25°C) for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system, checking for the disappearance of the starting aldehyde spot.

- **Precipitation:** Once the reaction is complete, transfer the mixture to a beaker and place it in an ice bath. Slowly add 2M HCl dropwise while stirring to acidify the mixture to a pH of ~5-6. The white crystalline product will precipitate out of the solution. The acidification step is critical as it protonates the oxime, reducing its solubility in the aqueous methanol and forcing precipitation.[9]
- **Isolation:** Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 30 mL).
- **Drying:** Dry the product under vacuum at 40-50°C to a constant weight. A typical yield is 75-85%.

Purification and Characterization

- **Purification:** For higher purity (>99%), the crude product can be recrystallized from an ethyl acetate/hexane solvent system.[9] Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexane dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.
- **Characterization:**
 - ¹H NMR (CDCl₃): Expected peaks include δ 8.13 (s, 1H, CH=N), δ 7.59–7.07 (m, 4H, aromatic protons), and a broad singlet for the OH proton.[9]
 - FTIR (KBr): Characteristic stretches should be observed for O-H (~3200 cm⁻¹) and C=N (~1600 cm⁻¹).[9]



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Caption: Experimental workflow for the synthesis of **4-Fluorobenzaldehyde oxime**.

Section 3: Application in PARP Inhibitor Synthesis

4-Fluorobenzaldehyde oxime is not just a final product but a versatile intermediate that can be converted into other key building blocks. Two common and valuable transformations are its oxidation to a nitrile or its reduction to an amine.[9] The resulting 4-fluorobenzonitrile or 4-fluorobenzylamine are widely used in the construction of heterocyclic cores common to many PARP inhibitors. For instance, the 4-fluorobenzyl moiety is a key component of the PARP inhibitor Olaparib.[5][19]

Protocol 2: Oxidation of Oxime to 4-Fluorobenzonitrile

This protocol describes the dehydration of the oxime to form a nitrile, a functional group that is a precursor to amides and other nitrogen-containing heterocycles.

Materials and Reagents

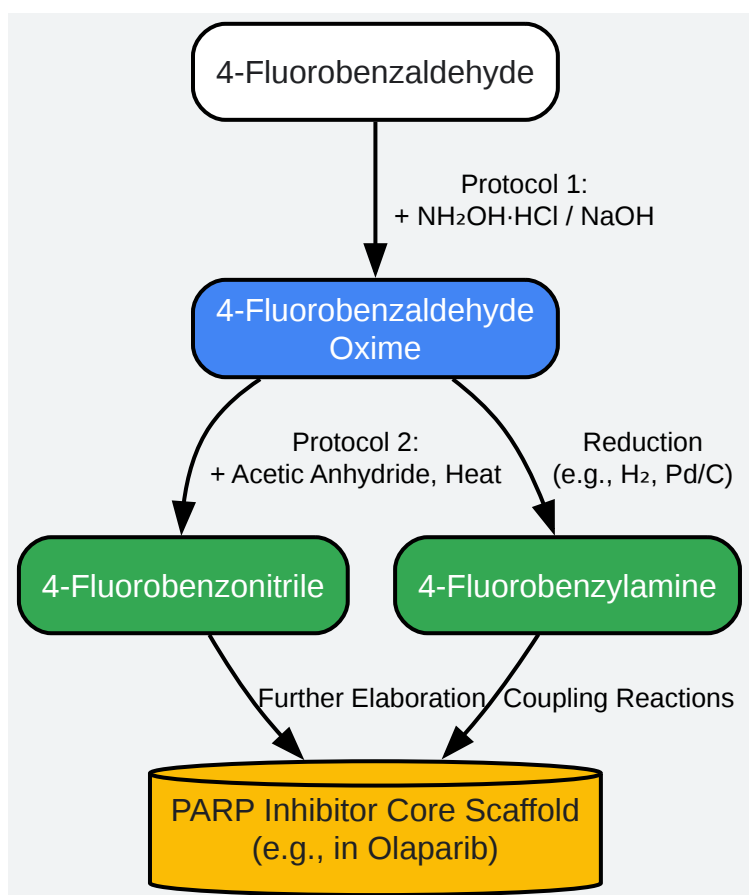
Reagent	Formula	M.W. (g/mol)	Amount (5g scale)	Equivalents
4-Fluorobenzaldehyde Oxime	C ₇ H ₆ FNO	139.13	5.0 g	1.0
Acetic Anhydride	(CH ₃ CO) ₂ O	102.09	15 mL	-
Pyridine (optional catalyst)	C ₅ H ₅ N	79.10	0.5 mL	-

Step-by-Step Procedure

- Setup: In a 100 mL round-bottom flask, add 5.0 g of **4-fluorobenzaldehyde oxime** and 15 mL of acetic anhydride.
- Reaction: Heat the mixture to reflux (approximately 140°C) using a heating mantle and a condenser for 1-2 hours. The oxime will dissolve as the reaction proceeds.
- Workup: After cooling to room temperature, pour the reaction mixture slowly into 100 mL of ice-cold water while stirring vigorously.

- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).
- Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 40 mL) to remove acetic acid, followed by brine (1 x 40 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-fluorobenzonitrile.
- Purification: The product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

This transformation provides a direct route from the initial aldehyde to a nitrile, which is a versatile handle for constructing the complex pharmacophores required for potent PARP inhibition.



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Caption: Synthetic utility of **4-Fluorobenzaldehyde oxime** as a key intermediate.

Section 4: Troubleshooting and Expert Insights

- Issue: Low Yield in Oxime Synthesis.
 - Cause: Incomplete reaction or loss during workup.
 - Solution: Ensure the hydroxylamine hydrochloride is fully neutralized by the base to liberate the free nucleophile. Monitor the reaction by TLC to confirm the consumption of starting material. During precipitation, ensure the pH is not too acidic (<4), as this can cause hydrolysis of the oxime.[9]
- Issue: Oily Product Instead of Crystalline Solid.
 - Cause: Presence of impurities or residual solvent. In recrystallization, this can happen if the solvent's boiling point is higher than the product's melting point.[20]
 - Solution: Ensure the crude product is thoroughly dry before recrystallization. If oiling out occurs, try adding a small seed crystal or scratching the inside of the flask to induce crystallization. Alternatively, use a lower-boiling point solvent system.[20]
- Issue: Imine Byproduct Formation.
 - Cause: High reaction temperatures (>150°C) during certain syntheses can promote the formation of imine derivatives.[9]
 - Solution: Maintain strict temperature control. For the protocols described, the temperatures are well below this threshold, minimizing this side reaction.

Conclusion

4-Fluorobenzaldehyde oxime is more than just a simple derivative; it is a strategically designed intermediate that provides a robust and efficient entry point into the synthesis of sophisticated therapeutic agents like PARP inhibitors. Its straightforward preparation, high-purity isolation, and versatile reactivity make it an invaluable tool for medicinal chemists and process development scientists. The protocols and insights provided in this guide serve as a

practical resource for leveraging this key building block in the development of next-generation cancer therapies.

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